3-(2-chlorophenyl)-N'-(pyrrolidin-3-yl)propanehydrazide
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Overview
Description
3-(2-chlorophenyl)-N’-(pyrrolidin-3-yl)propanehydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a chlorophenyl group attached to a pyrrolidinyl ring, connected via a propanehydrazide linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N’-(pyrrolidin-3-yl)propanehydrazide typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the formation of a pyrrolidinyl intermediate. This can be achieved by reacting 2-chlorobenzaldehyde with pyrrolidine under acidic conditions to form 2-chlorophenylpyrrolidine.
Hydrazide Formation: The pyrrolidinyl intermediate is then reacted with hydrazine hydrate in the presence of a suitable catalyst to form the propanehydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N’-(pyrrolidin-3-yl)propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-N’-(pyrrolidin-3-yl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N’-(pyrrolidin-3-yl)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)pyrrolidin-3-ylmethanamine oxalate
- 3-(2-chlorophenyl)pyrrolidin-3-ylmethanol
Uniqueness
3-(2-chlorophenyl)-N’-(pyrrolidin-3-yl)propanehydrazide is unique due to its propanehydrazide linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C13H18ClN3O |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N'-pyrrolidin-3-ylpropanehydrazide |
InChI |
InChI=1S/C13H18ClN3O/c14-12-4-2-1-3-10(12)5-6-13(18)17-16-11-7-8-15-9-11/h1-4,11,15-16H,5-9H2,(H,17,18) |
InChI Key |
LLZRBMXKPATUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NNC(=O)CCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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